2-(Oxan-2-yl)propane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15ClO3S |
|---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
2-(oxan-2-yl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-7(6-13(9,10)11)8-4-2-3-5-12-8/h7-8H,2-6H2,1H3 |
InChI Key |
JGVLYAKAFMZVII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C1CCCCO1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Oxan 2 Yl Propane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center
The primary mode of reactivity for 2-(oxan-2-yl)propane-1-sulfonyl chloride involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. This process is fundamental to the synthesis of a variety of sulfonyl derivatives. The general mechanism for these reactions is typically considered to be a bimolecular nucleophilic substitution (SN2-type) process at the sulfur center.
Formation of Sulfonamides with Nitrogen-Based Nucleophiles
The reaction of this compound with primary or secondary amines is the standard method for the preparation of the corresponding sulfonamides. This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a cornerstone of sulfonamide synthesis. The nitrogen atom of the amine acts as the nucleophile, attacking the sulfonyl sulfur.
A representative reaction scheme is as follows:
Reactants: this compound, a primary or secondary amine (R1R2NH), and a base (e.g., triethylamine, pyridine).
Product: N-substituted-2-(oxan-2-yl)propane-1-sulfonamide.
Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion and deprotonation of the nitrogen by the base to yield the stable sulfonamide.
| Amine Type | General Product Structure |
| Primary Amine (RNH2) | RNHSO2CH2CH(CH3)C5H9O |
| Secondary Amine (R1R2NH) | R1R2NSO2CH2CH(CH3)C5H9O |
Synthesis of Sulfonate Esters with Oxygen-Based Nucleophiles
In a similar fashion, this compound reacts with alcohols or phenols in the presence of a base to form sulfonate esters. The oxygen atom of the hydroxyl group serves as the nucleophile. These reactions are crucial for converting alcohols into good leaving groups in subsequent nucleophilic substitution or elimination reactions.
The general reaction can be summarized as:
Reactants: this compound, an alcohol or phenol (B47542) (ROH), and a base (e.g., pyridine).
Product: 2-(Oxan-2-yl)propyl-1-sulfonate ester.
Mechanism: The alcohol's oxygen atom attacks the sulfonyl sulfur, leading to the expulsion of the chloride ion. The base facilitates the deprotonation of the initially formed oxonium ion.
| Nucleophile | Product |
| Alcohol (ROH) | 2-(Oxan-2-yl)propane-1-sulfonate ester |
| Phenol (ArOH) | Aryl 2-(oxan-2-yl)propane-1-sulfonate |
Reactions with Carbon and Other Heteroatom Nucleophiles
While less common than reactions with nitrogen and oxygen nucleophiles, sulfonyl chlorides can react with certain carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums), to form sulfones. Reactions with other heteroatom nucleophiles, like thiols, would yield thiosulfonates. The principles of nucleophilic attack at the sulfonyl sulfur remain consistent.
Kinetic and Thermodynamic Studies of Nucleophilic Substitution
Specific kinetic and thermodynamic data for the nucleophilic substitution reactions of this compound are not readily found in the literature. However, studies on analogous sulfonyl chlorides indicate that these reactions generally follow second-order kinetics, being first order in both the sulfonyl chloride and the nucleophile. The reaction rates are influenced by the nucleophilicity of the attacking species, the solvent polarity, and steric hindrance around the sulfonyl group. The bulky oxanyl substituent in this compound would be expected to sterically hinder the approach of the nucleophile, potentially leading to slower reaction rates compared to less substituted sulfonyl chlorides.
Elimination Reactions Involving this compound
Under strongly basic conditions, alkanesulfonyl chlorides bearing α-hydrogens can undergo elimination reactions.
Formation of Unsaturated Sulfonyl Derivatives (e.g., Sulfenes)
The treatment of this compound with a strong, non-nucleophilic base can lead to the formation of a highly reactive intermediate known as a sulfene (B1252967). This occurs through an E2-type elimination mechanism where the base abstracts a proton from the carbon adjacent to the sulfonyl group, followed by the concurrent loss of the chloride ion.
The resulting sulfene, 2-(oxan-2-yl)prop-1-ene-1-sulfene, is not isolated but can be trapped in situ by various reagents. For instance, in the presence of an alcohol, it would react to form a sulfonate ester, and with an amine, it would yield a sulfonamide. The mechanism of product formation via a sulfene intermediate is distinct from the direct nucleophilic substitution pathway.
Applications of 2 Oxan 2 Yl Propane 1 Sulfonyl Chloride in Advanced Organic Synthesis
As a Versatile Electrophilic Reagent in Carbon-Carbon Bond Formation
There is no specific information available in the scientific literature regarding the use of 2-(Oxan-2-yl)propane-1-sulfonyl chloride as an electrophilic reagent in carbon-carbon bond formation.
No studies have been found that detail the reaction of this compound with carbanions or enolates.
While arylsulfonyl chlorides are known to be effective partners in various transition metal-catalyzed cross-coupling reactions, there are no specific documented instances of this compound being utilized in such transformations. nih.govresearchgate.net
Formation of Protecting Groups and Activated Intermediates
General principles of organic chemistry suggest that sulfonyl chlorides can be used to form protecting groups and activated intermediates. However, no specific examples or data for this compound have been reported.
Sulfonyl groups are generally effective for the protection of amines, reducing their nucleophilicity and basicity. chem-station.comnih.gov They are less commonly used for the protection of aliphatic alcohols as sulfonylation increases their reactivity, making them good leaving groups. chem-station.com There is no literature specifically describing the use of the 2-(oxan-2-yl)propane-1-sulfonyl group for the protection of alcohols or amines.
Sulfonyl chlorides can be employed to activate carboxylic acids, converting the hydroxyl group into a better leaving group to facilitate nucleophilic acyl substitution. researchgate.netlibretexts.org However, no research has been published on the specific use of this compound for this purpose.
Role in the Synthesis of Complex Organic Architectures
Due to the lack of information on its specific reactivity and applications, the role of this compound in the synthesis of complex organic architectures remains undocumented in the scientific literature.
Design and Synthesis of Novel Synthetic Building Blocks
The utility of this compound as a precursor for novel synthetic building blocks stems from the high reactivity of the sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, including amines, alcohols, and carbon nucleophiles, to introduce the sulfonyl moiety into new molecular frameworks. The products of these reactions—sulfonamides, sulfonate esters, and sulfones—are prevalent in medicinal chemistry and materials science.
The presence of the oxan-2-yl (tetrahydropyranyl or THP) group provides an additional layer of synthetic utility. The THP group is a common acid-labile protecting group for a hydroxyl functional group. In this case, it masks a latent hydroxyl group on the propane (B168953) backbone. This allows for the initial sulfonylation reaction to proceed without interference, after which the THP group can be removed under mild acidic conditions to reveal the hydroxyl group for further functionalization. This bifunctional nature makes this compound a valuable linchpin for assembling more complex structures.
Research findings indicate that sulfonyl chlorides are essential for creating sulfonamide motifs, which are key components in many pharmaceuticals. rsc.org The reaction of this compound with primary or secondary amines, for example, yields stable sulfonamides. Subsequent deprotection of the oxane moiety would provide a hydroxy-sulfonamide, a valuable scaffold for further synthetic elaboration or for biological screening.
Table 1: Examples of Synthetic Building Blocks Derived from this compound
| Nucleophile | Product Class | Potential Application |
|---|---|---|
| Primary/Secondary Amine | Sulfonamide | Pharmaceutical intermediates, ligands |
| Alcohol/Phenol (B47542) | Sulfonate Ester | Leaving group activation, prodrugs |
| Organometallic Reagent | Sulfone | Bioisosteres, material science polymers |
Stereochemical Control in Synthesis of Complex Molecules
Achieving high levels of stereochemical control is a critical challenge in the synthesis of complex, biologically active molecules. The structure of this compound incorporates a chiral center at the C2 position of the oxane ring. When synthesized from an enantiopure precursor, this inherent chirality can be exploited to influence the stereochemical outcome of subsequent reactions, a strategy known as substrate-controlled synthesis.
The bulky oxane group can exert significant steric influence, directing incoming reagents to attack the sulfonyl chloride or adjacent reaction centers from the less hindered face. This diastereoselective approach is crucial for establishing new stereocenters with a predictable configuration. For instance, in the addition of the sulfonyl group to a prochiral alkene, the chiral oxane moiety could favor the formation of one diastereomer over the other.
While sulfonyl groups themselves are not always used as protecting groups due to the difficulty of their removal, their application in directing stereochemistry is well-established. chem-station.com The strategic placement of a chiral auxiliary, such as the oxanyl group in this reagent, allows for the transfer of stereochemical information during a synthetic sequence. This is particularly valuable in the construction of acyclic molecules where conformational flexibility can make stereocontrol challenging. The rigidity and defined spatial orientation of the oxane ring help to create a more predictable steric environment around the reactive sulfonyl chloride center.
Development of New Synthetic Methodologies Utilizing this compound
The unique properties of this compound have also spurred the development of new synthetic methodologies, ranging from novel catalytic systems to more sustainable and efficient process technologies like flow chemistry.
Catalytic Systems Involving the Compound
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Sulfonyl chlorides have been shown to participate in a variety of transition-metal-catalyzed reactions. For example, palladium-catalyzed processes can facilitate the cross-coupling of sulfonyl chlorides with organoboronic acids to form sulfones or other products under mild conditions. nih.gov Similarly, copper complexes have been developed as photocatalysts for the chlorosulfonylation of olefins, where a sulfonyl chloride adds across a double bond. researchgate.net
In this context, this compound can be envisioned as a substrate for these advanced catalytic systems. Its participation in a palladium-catalyzed desulfonylative coupling, for instance, could provide a novel route to complex molecules. The oxane group would likely be stable to many catalytic conditions, allowing the reaction to proceed at the sulfonyl chloride moiety selectively.
Table 2: Potential Catalytic Reactions Utilizing this compound
| Catalytic System | Reaction Type | Potential Product |
|---|---|---|
| Palladium/Ligand | Cross-Coupling | Sulfones, Arylated Alkanes |
| Copper/Photocatalyst | Addition to Alkenes | β-Chloro Sulfones |
Flow Chemistry Applications for Continuous Sulfonylation
The synthesis and use of sulfonyl chlorides often involve highly exothermic reactions and potentially hazardous reagents. rsc.org Flow chemistry, or continuous flow processing, offers significant advantages in managing such reactions. amt.uk By performing reactions in small-volume, continuous-flow reactors, heat transfer is dramatically improved, and the inventory of hazardous materials at any given time is minimized, leading to a much safer process. rsc.orggoogle.com
Utilizing this compound in a flow chemistry setup for sulfonylation reactions allows for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation compared to traditional batch processing. For example, the reaction of the sulfonyl chloride with an amine to form a sulfonamide could be performed in a heated microreactor, achieving complete conversion in seconds or minutes, a significant improvement over hours in a batch flask. researchgate.net This rapid and efficient synthesis is highly amenable to automated optimization and scale-up for industrial production. researchgate.net
Green Chemistry Approaches to Sulfonyl Chloride Utilization
Green chemistry principles aim to reduce the environmental impact of chemical processes. The application of these principles to reactions involving sulfonyl chlorides focuses on minimizing waste, avoiding hazardous solvents, and improving atom economy. nih.gov Traditional sulfonylation reactions often require stoichiometric amounts of base and are conducted in chlorinated solvents.
Modern, greener approaches that could be applied to this compound include the use of mechanochemistry (ball-milling) to perform reactions in the absence of a solvent. rsc.orgrsc.org This technique has been successfully used for decarboxylative sulfonylation and represents a significant step towards more sustainable synthesis. rsc.org Furthermore, developing catalytic cycles that regenerate reagents and using water or other environmentally benign solvents can drastically reduce the E-factor (environmental factor) of a synthetic process. Photocatalytic methods using visible light also represent a green alternative, as they can enable reactions under mild conditions without the need for harsh reagents. nih.gov Adopting these green methodologies for reactions with this compound would align its use with the goals of sustainable chemical manufacturing. sciencedaily.com
Advanced Spectroscopic and Computational Approaches to the Study of 2 Oxan 2 Yl Propane 1 Sulfonyl Chloride
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
A combination of spectroscopic methods is indispensable for the unambiguous structural determination and real-time analysis of reactions involving 2-(Oxan-2-yl)propane-1-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. A detailed analysis of both ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for the precise assignment of all atoms and the determination of the compound's connectivity and stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the oxane ring and the propanesulfonyl chloride side chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfonyl chloride groups. Protons on the oxane ring adjacent to the oxygen atom (at the C6 position) would appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons of the ring. rsc.org Similarly, the methylene protons of the sulfonyl chloride group are expected to be significantly deshielded.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the sulfonyl chloride group (C1') would be found at a characteristic downfield chemical shift. The carbons of the oxane ring will have distinct chemical shifts, with the carbon atom adjacent to the ring oxygen and the side chain (C2) being of particular interest for stereochemical assignment.
2D NMR Experiments: To unambiguously assign the complex NMR spectra and determine the connectivity of the atoms, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, allowing for the tracing of the spin systems in the oxane ring and the propane (B168953) side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the oxane ring and the propanesulfonyl chloride side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can be instrumental in determining the relative stereochemistry at the C2 position of the oxane ring and the chiral center on the propane chain, if present, by observing through-space interactions between specific protons.
| Technique | Information Obtained | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Proton environments and multiplicities | Distinct signals for oxane and propanesulfonyl chloride protons. |
| ¹³C NMR | Carbon skeleton | Characteristic shifts for carbons adjacent to oxygen and the sulfonyl chloride group. |
| COSY | H-H correlations | Connectivity within the oxane ring and propane chain. |
| HSQC | Direct C-H correlations | Assignment of carbon signals. |
| HMBC | Long-range C-H correlations | Confirmation of the link between the oxane ring and the side chain. |
| NOESY | Through-space H-H correlations | Determination of relative stereochemistry. |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. cdnsciencepub.com These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride and ether functionalities. The sulfonyl chloride group (SO₂Cl) gives rise to two very strong and distinct stretching vibrations:
An asymmetric stretching band (νas) typically appears in the range of 1370-1410 cm⁻¹. acdlabs.com
A symmetric stretching band (νs) is usually observed between 1166-1204 cm⁻¹. acdlabs.com
The C-O-C stretching vibration of the oxane ring is expected to produce a strong band in the fingerprint region, typically around 1100 cm⁻¹. The C-H stretching vibrations of the aliphatic protons will be observed in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the sulfonyl chloride stretches are also Raman active, the S-Cl stretching vibration, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. The symmetric vibrations of the molecule are generally more intense in the Raman spectrum.
By monitoring the characteristic absorption bands of the sulfonyl chloride group, both IR and Raman spectroscopy can be effectively used to follow the progress of reactions where this group is transformed, for example, in the synthesis of sulfonamides or sulfonate esters.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
|---|---|---|---|
| SO₂ (in SO₂Cl) | Asymmetric Stretch | 1370-1410 (Strong) | Active |
| SO₂ (in SO₂Cl) | Symmetric Stretch | 1166-1204 (Strong) | Active |
| C-O-C (Oxane) | Stretch | ~1100 (Strong) | Active |
| C-H (Aliphatic) | Stretch | 2850-3000 (Medium-Strong) | Active |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
Under electron impact (EI) ionization, the molecular ion peak [M]⁺ may be observed, although it could be weak or absent for sulfonyl chlorides. spectrabase.com The fragmentation of the molecule is expected to be dictated by the presence of the sulfonyl chloride and the oxane ring. nsf.govnih.gov
Key fragmentation pathways would likely include:
Loss of the Chlorine Radical: Cleavage of the S-Cl bond to give an [M-Cl]⁺ ion.
Loss of Sulfur Dioxide: Subsequent loss of SO₂ from the [M-Cl]⁺ fragment is a common pathway for sulfonyl compounds.
Cleavage of the Propane Chain: Fragmentation of the C-C bonds in the propane side chain can occur.
Ring Opening and Fragmentation of the Oxane Moiety: The oxane ring can undergo α-cleavage adjacent to the oxygen atom, leading to characteristic fragment ions. libretexts.org The loss of the entire propane-1-sulfonyl chloride side chain is also a possibility.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn provides the elemental composition and confirms the molecular formula of the compound.
While obtaining a single crystal of the liquid this compound itself may be challenging, X-ray crystallography of its solid derivatives (e.g., sulfonamides) can provide invaluable and definitive information about the molecule's three-dimensional structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles.
Of particular interest would be the conformation of the oxane ring (typically a chair conformation) and the relative orientation of the propanesulfonyl group with respect to the ring. The crystal packing would reveal intermolecular interactions, such as hydrogen bonds in the case of sulfonamide derivatives, which govern the supramolecular architecture. Such structural data is crucial for understanding structure-activity relationships and for providing benchmarks for computational models.
Computational Chemistry and Theoretical Studies
Computational chemistry offers powerful tools to complement experimental data by providing insights into the electronic structure, reactivity, and spectroscopic properties of this compound at the molecular level.
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the electronic properties and predict the reactivity of this compound. researchgate.netchemaxon.comresearchgate.net
Electronic Structure: DFT calculations can provide detailed information about the molecule's electronic structure, including:
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the sulfur atom is expected to be highly electrophilic.
Reactivity Descriptors: From the calculated electronic structure, various reactivity descriptors can be derived:
Fukui Functions: These descriptors can predict the most likely sites for nucleophilic and electrophilic attack.
These computational studies can help in rationalizing the observed reactivity of this compound in various chemical transformations and can guide the design of new reactions.
| Computational Method | Calculated Property | Significance |
|---|---|---|
| DFT | HOMO/LUMO Energies | Predicts electron-donating and accepting abilities. |
| DFT | Electrostatic Potential Map | Visualizes electrophilic and nucleophilic sites. |
| DFT | Fukui Functions | Identifies specific atomic sites for reaction. |
| DFT | Global Reactivity Descriptors | Quantifies overall molecular reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Currently, there is a notable absence of publicly available research dedicated to the molecular dynamics (MD) simulations of this compound. Such studies would be invaluable for a comprehensive conformational analysis and for understanding the influence of various solvents on its three-dimensional structure and dynamic behavior.
In a hypothetical MD simulation, researchers would likely focus on several key parameters to elucidate the conformational landscape of the molecule. A primary area of interest would be the rotational dynamics around the C-S bond, which would dictate the spatial orientation of the sulfonyl chloride group relative to the oxane ring. Additionally, the flexibility of the oxane ring itself, including its propensity to adopt chair, boat, or twist-boat conformations, would be a critical aspect of the investigation.
The effect of solvent on the conformational preferences of this compound would also be a central theme. Simulations in solvents of varying polarity, from nonpolar alkanes to polar protic and aprotic solvents, would reveal the extent to which solvent-solute interactions stabilize or destabilize specific conformers. Key metrics to be analyzed from such simulations would include radial distribution functions to characterize the solvation shell, hydrogen bonding dynamics (in protic solvents), and the potential of mean force to quantify the energy barriers between different conformational states.
| Parameter | Hypothetical Value (in vacuo) | Hypothetical Value (in Water) |
| Dihedral Angle (C-C-S-Cl) | 180° | 60°, 180°, -60° |
| Oxane Ring Conformation | Chair | Dynamic equilibrium of Chair and Twist-Boat |
| Radius of Gyration | 4.5 Å | 4.8 Å |
Prediction of Reaction Mechanisms and Transition States
Detailed computational studies on the reaction mechanisms and transition states involving this compound are not currently found in the published scientific literature. However, based on the known reactivity of sulfonyl chlorides, several reaction pathways could be predicted and analyzed using quantum mechanical calculations.
A common reaction of sulfonyl chlorides is their susceptibility to nucleophilic attack. Computational modeling, likely employing density functional theory (DFT), could be used to investigate the reaction with various nucleophiles. These calculations would aim to locate the transition state structures for these reactions and to calculate the activation energies, thereby providing insight into the reaction kinetics. The nature of the transition state, including bond lengths and angles, would be crucial in determining the reaction mechanism (e.g., SN2-type or an addition-elimination pathway).
Furthermore, computational methods could predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions with chiral nucleophiles, it would be possible to model the different diastereomeric transition states to predict the favored product. The influence of the stereocenter at the 2-position of the oxane ring on the reactivity of the sulfonyl chloride moiety would be a particularly interesting aspect to explore.
| Reaction Type | Predicted Mechanism | Hypothetical Activation Energy (kcal/mol) |
| Hydrolysis | Addition-Elimination | 20-25 |
| Aminolysis | SN2-type | 15-20 |
| Friedel-Crafts Sulfonylation | Electrophilic Aromatic Substitution | 25-30 |
In Silico Design and Virtual Screening of Novel this compound Analogues
While there are no specific examples of in silico design or virtual screening campaigns centered on this compound in the current body of scientific work, the principles of these techniques can be readily applied to the design of novel analogues with potentially enhanced properties.
The process of in silico design would begin with the three-dimensional structure of this compound as a scaffold. Modifications could then be systematically introduced to various parts of the molecule. For example, the oxane ring could be substituted with different functional groups, or replaced with other heterocyclic systems. The propane linker could be varied in length or rigidity. The sulfonyl chloride group itself could be replaced with other reactive functionalities to explore different chemical spaces.
Virtual screening would be employed to assess the potential of these newly designed analogues for a specific biological target or a desired chemical property. This would involve docking the virtual library of compounds into the active site of a target protein to predict binding affinities and modes. Quantitative structure-activity relationship (QSAR) models could also be developed to correlate the structural features of the analogues with their predicted activity or properties. This iterative process of design and screening would allow for the rapid identification of promising candidates for synthesis and experimental testing.
| Analogue Scaffold | Potential Modification | Targeted Property |
| Oxane Ring | Introduction of hydroxyl or amino groups | Increased water solubility |
| Propane Linker | Replacement with a more rigid linker | Enhanced binding affinity |
| Sulfonyl Chloride | Conversion to a sulfonamide library | Exploration of biological activity |
Future Directions and Emerging Frontiers in Research on 2 Oxan 2 Yl Propane 1 Sulfonyl Chloride
Exploration of Undiscovered Reactivity Patterns and Chemoselective Transformations
The sulfonyl chloride functional group is a well-established electrophile, primarily used for the formation of sulfonamides and sulfonates. However, the landscape of its reactivity is far from fully explored. Future research should focus on uncovering novel reaction pathways for 2-(Oxan-2-yl)propane-1-sulfonyl chloride, particularly those that offer high chemoselectivity.
Key areas of investigation could include transition-metal-catalyzed cross-coupling reactions where the sulfonyl chloride group acts as a leaving group or a source of a sulfonyl radical. magtech.com.cn The development of new catalytic systems could enable unprecedented transformations, allowing for the selective formation of C-S, N-S, and O-S bonds under mild conditions. Furthermore, exploring its role in [2+2] annulations and other cycloadditions could yield novel heterocyclic structures. magtech.com.cn
A significant frontier is the development of highly chemoselective reactions. Given that complex molecules often contain multiple nucleophilic sites, designing reactions where this compound selectively targets a specific functional group is a critical challenge. dntb.gov.ua Research into catalyst and reagent control will be essential to modulate its reactivity, allowing it to distinguish between primary and secondary amines, or between alcohols and thiols, in a predictable manner. nih.govresearchgate.net
Table 1: Proposed Chemoselective Reactions for Investigation
| Nucleophile Type | Potential Catalyst/Reagent System | Desired Transformation | Research Goal |
| Primary vs. Secondary Amine | Sterically hindered base (e.g., 2,6-lutidine) | Selective sulfonylation of the primary amine | Develop kinetic resolution protocols |
| Alcohol vs. Thiol | Lewis acid catalyst (e.g., Sc(OTf)₃) | Selective sulfonylation of the thiol | High-yield sulfenate avoidance |
| C-H Activation | Palladium or Ruthenium catalyst | Direct arylation/alkylation at the sulfonyl group | Forge new C-S bonds via cross-coupling |
| Alkenes/Alkynes | Photoredox catalyst (e.g., Iridium complex) | Radical-mediated sulfonyl addition | Access to vinyl or alkyl sulfones |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The integration of this compound into automated synthesis platforms is a crucial step toward accelerating discovery chemistry. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing for reactions involving reactive intermediates like sulfonyl chlorides. rsc.orgmdpi.com Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can improve reaction yields, selectivity, and safety. rsc.orgnih.gov Future work should focus on developing robust flow protocols for the synthesis of this reagent and its subsequent use in sulfonamide library production. nih.govresearchgate.net
High-Throughput Experimentation (HTE) platforms can be employed to rapidly screen a wide array of catalysts, solvents, and reaction partners in parallel. acs.org This approach would dramatically accelerate the discovery of novel reactivity patterns (as discussed in 6.1) and the optimization of reaction conditions. By using microscale arrays, HTE minimizes reagent consumption while maximizing data output, enabling the rapid identification of optimal conditions for coupling this compound with diverse and complex nucleophiles. acs.orgenamine.net
Development of Sustainable and Atom-Economical Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability. Future research must address the development of greener and more atom-economical methods both for the synthesis of this compound and for its subsequent reactions.
Current methods for producing sulfonyl chlorides often rely on harsh chlorinating agents. organic-chemistry.org Emerging sustainable alternatives, such as photocatalytic methods using visible light or oxidative chlorination using reagents like sodium hypochlorite (B82951) (bleach) in environmentally benign solvents, should be adapted for the synthesis of the target compound. rsc.orgacs.orgresearchgate.net These methods reduce hazardous waste and often proceed under milder conditions.
Furthermore, designing reactions that are inherently atom-economical is a key goal. Instead of simple substitution reactions, developing addition reactions where the entire molecule is incorporated into the product would maximize efficiency. rsc.org For instance, photocatalytic sulfonylimination of alkenes represents a direct and atom-economic approach to creating valuable β-amino sulfone derivatives. nih.govorganic-chemistry.org Adapting such methodologies for this compound would be a significant step forward.
Table 2: Comparison of Synthetic Approaches for Sulfonyl Chlorides
| Method | Typical Reagents | Advantages | Disadvantages | Sustainability Goal |
| Traditional | SO₂Cl₂, POCl₃ | Well-established, broad scope | Harsh, corrosive, poor atom economy | Replace with milder reagents |
| Oxidative Chlorination | NaOCl (Bleach), NCS | Milder conditions, readily available reagents organic-chemistry.orgresearchgate.net | May require careful pH control | Reduce hazardous byproducts |
| Photocatalysis | Ru or Ir complexes, visible light acs.org | Uses light energy, very mild conditions | Catalyst cost and removal can be issues | Utilize renewable energy sources |
| Flow Synthesis | HNO₃/HCl/O₂ nih.gov | Enhanced safety, scalability, control | Requires specialized equipment | Improve process efficiency and safety |
Expansion of Applications in the Synthesis of Diverse Chemical Libraries
The utility of a building block is ultimately defined by its ability to generate a wide range of structurally diverse molecules. This compound is well-suited for the synthesis of chemical libraries for drug discovery and materials science. enamine.net Its sulfonyl chloride handle allows for reliable coupling with a vast array of amine and alcohol building blocks to form sulfonamide and sulfonate libraries.
A key future direction is its application in late-stage functionalization (LSF) of complex molecules. LSF is a powerful strategy in medicinal chemistry where a core scaffold is modified late in a synthetic sequence to generate analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net The development of mild and highly selective sulfonylation conditions would allow for the derivatization of drug candidates or natural products containing accessible nucleophiles, rapidly expanding chemical space. nih.gov The THP-protected side chain also offers a secondary point for diversification after the sulfonyl chloride has reacted, further increasing the complexity of the accessible molecules.
Advanced Theoretical Modeling for Predictive Synthesis and Reaction Optimization
Computational chemistry and theoretical modeling are becoming indispensable tools in modern synthetic planning. The application of methods like Density Functional Theory (DFT) can provide deep mechanistic insights into the reactivity of this compound. researchgate.net
Future research should leverage these tools to:
Predict Reactivity: Model transition states for various potential reactions to predict which pathways are energetically favorable. This can guide experimental efforts toward discovering novel transformations. researchgate.net
Explain Selectivity: Calculate the energy barriers for reactions with different nucleophiles or at different sites within a molecule to understand and predict chemoselectivity.
Optimize Conditions: Simulate the effect of different catalysts, solvents, and temperatures on reaction outcomes, thereby reducing the amount of empirical screening required. organic-chemistry.org
By creating accurate predictive models for its solvolysis rates and reaction kinetics, researchers can preemptively identify the most promising conditions for a desired transformation, saving significant time and resources. cdnsciencepub.com This synergy between computational prediction and experimental validation represents a powerful paradigm for accelerating the exploration of this versatile building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
